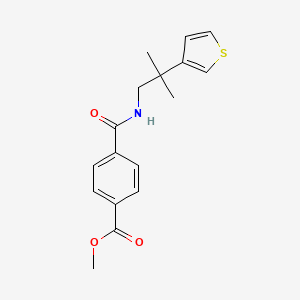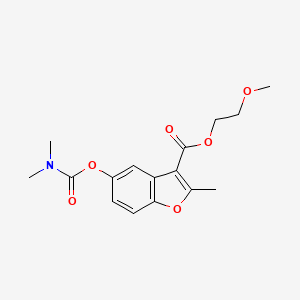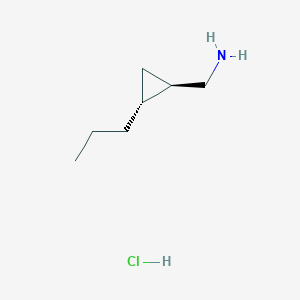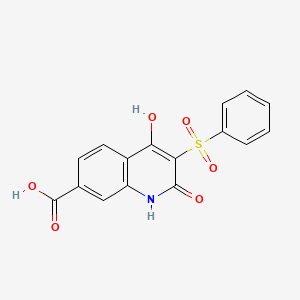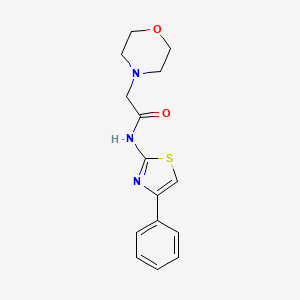
2-Morpholin-4-yl-N-(4-phenyl-thiazol-2-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholin-4-yl-N-(4-phenyl-thiazol-2-yl)-acetamide, also known as MPTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MPTA is a thiazole-based compound that has been synthesized using different methods. The compound's mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are the focus of
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Hemolytic Activity : A study by Gul et al. (2017) on derivatives of 2-morpholin-4-yl-thiazol-2-yl-acetamide revealed significant antimicrobial activity against selected microbial species. This research suggests the potential for these compounds in developing new antimicrobial agents (Gul et al., 2017).
Crystal Structure Analysis : Galushchinskiy et al. (2017) examined the crystal structures of certain morpholin-4-yl-thiazol-2-yl-acetamide derivatives. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can be applied in various scientific fields (Galushchinskiy et al., 2017).
Src Kinase Inhibitory and Anticancer Activities : Research by Fallah-Tafti et al. (2011) on N-benzyl substituted derivatives of morpholin-4-yl-thiazol-2-yl-acetamide showed inhibitory activities on Src kinase, an enzyme implicated in cancer. This study highlights the potential use of these compounds in cancer therapy (Fallah-Tafti et al., 2011).
DNA-PK and PI-3K Inhibitory Activity : Research conducted by Cano et al. (2013) and (2010) explored derivatives of morpholin-4-yl-thiazol-2-yl-acetamide as inhibitors of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI-3K). These enzymes are important in cell regulation and cancer, suggesting these compounds could be important in cancer research and therapy (Cano et al., 2013); (Cano et al., 2010).
Antifungal Agents : A study by Bardiot et al. (2015) identified 2-morpholin-4-yl-acetamide derivatives as broad-spectrum antifungal agents. This research contributes to the development of new antifungal medications (Bardiot et al., 2015).
Anti-Inflammatory Studies : Somashekhar and Kotnal (2019) synthesized and characterized various 2-morpholin-4-yl-acetamide derivatives for anti-inflammatory properties. This indicates potential applications in developing anti-inflammatory drugs (Somashekhar & Kotnal, 2019).
Anticonvulsant Agents : Research by Amir et al. (2012) on N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides, a derivative of 2-morpholin-4-yl-acetamide, showed potential as anticonvulsant agents. This highlights its possible use in treating seizure disorders (Amir et al., 2012).
Antitumor Properties : Horishny et al. (2020) synthesized new derivatives of morpholin-4-yl-thiazol-2-yl-acetamide and tested them for antitumor properties, indicating potential applications in cancer treatment (Horishny et al., 2020).
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-14(10-18-6-8-20-9-7-18)17-15-16-13(11-21-15)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTAHSUTFMPIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330293 |
Source


|
| Record name | 2-morpholin-4-yl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648992 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
66180-00-5 |
Source


|
| Record name | 2-morpholin-4-yl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

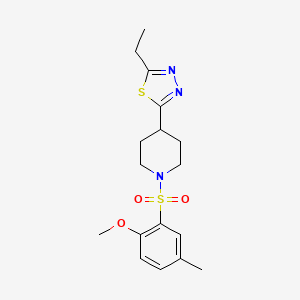
![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2969962.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2969965.png)
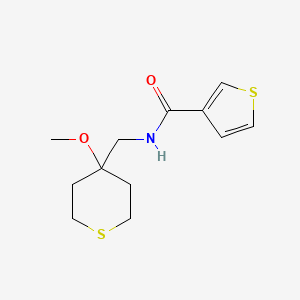
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B2969968.png)
![tert-butyl 2-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2969969.png)
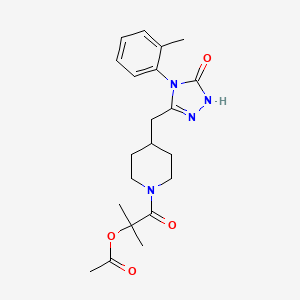
![5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime](/img/structure/B2969973.png)

